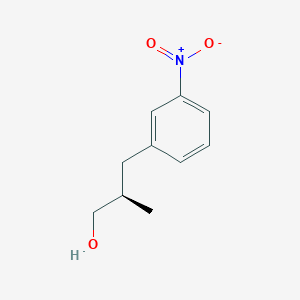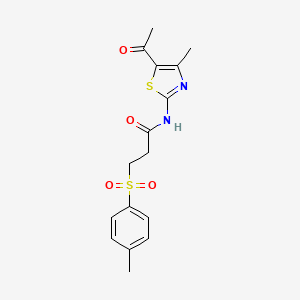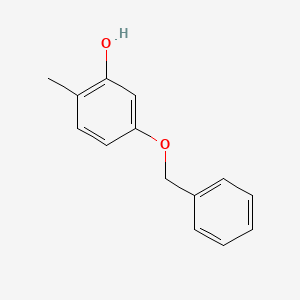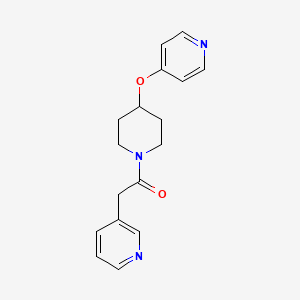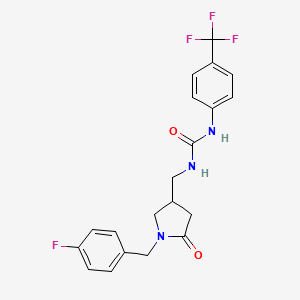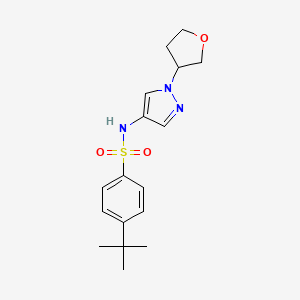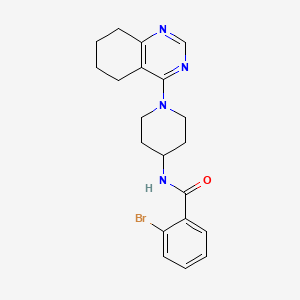
2-bromo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide” is a chemical compound with the molecular formula C20H23BrN4O and a molecular weight of 415.335. It is a derivative of quinazoline, a class of organic compounds that have drawn attention due to their significant biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C20H23BrN4O. It contains a bromine atom (Br), which is likely involved in the bromination reaction during synthesis. The compound also contains a quinazoline moiety and a piperidine ring, both of which are common structures in many biologically active compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Antipsychotic Agents : A study focused on the synthesis and evaluation of heterocyclic carboxamides, including compounds similar to the one , for their potential as antipsychotic agents. These compounds were evaluated for their affinity towards dopamine and serotonin receptors, indicating their potential use in psychiatric medication development (Norman et al., 1996).
Antimicrobial Activity : Research into the synthesis of newer quinazolinones has revealed their antimicrobial properties. This includes the study of various derivatives for their potential in combating bacterial and viral infections, highlighting the importance of these compounds in developing new antimicrobials (Patel et al., 2006).
Antiviral and Cytotoxic Activities : A series of novel quinazolinone derivatives were synthesized and tested for their antiviral activity against HIV, HSV, and vaccinia viruses. One compound showed distinct activity against Herpes simplex and vaccinia viruses, suggesting its potential for antiviral drug development (Selvam et al., 2010).
Antimicrobial Properties : Novel derivatives including N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide were synthesized and showed potential antimicrobial activity. This underscores the role of such compounds in developing treatments for bacterial and fungal infections (Babu et al., 2015).
Zukünftige Richtungen
The future research directions for “2-bromo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications, given the significant biological activities exhibited by quinazoline derivatives . Additionally, the development of novel synthetic methods could also be a focus of future research .
Wirkmechanismus
Target of Action
The compound contains a quinazoline moiety, which is a heterocyclic compound that is often found in drugs targeting various enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific target of the compound. Quinazoline derivatives have been known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and irreversible binding .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Quinazoline derivatives have been involved in a wide range of biochemical pathways, including signal transduction, cell cycle regulation, and DNA repair .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity and cellular signaling to alterations in gene expression and cell function .
Eigenschaften
IUPAC Name |
2-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c21-17-7-3-1-5-15(17)20(26)24-14-9-11-25(12-10-14)19-16-6-2-4-8-18(16)22-13-23-19/h1,3,5,7,13-14H,2,4,6,8-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYAZDFUCUNVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2959256.png)
![1,6-Dimethyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2959257.png)
![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)
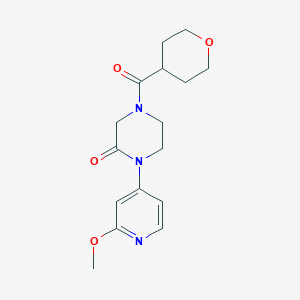


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2959266.png)
